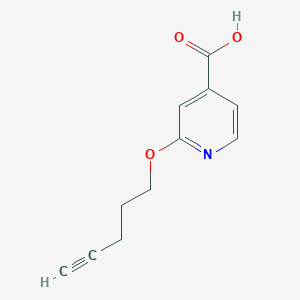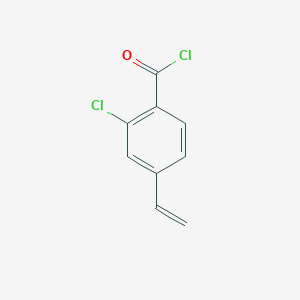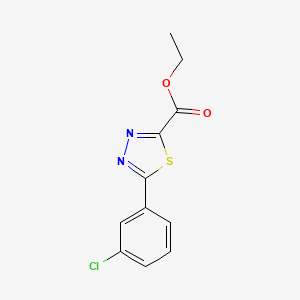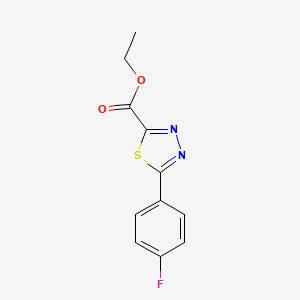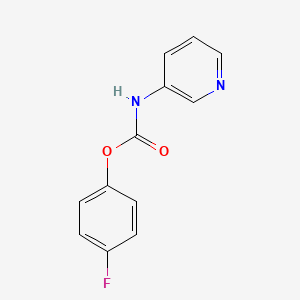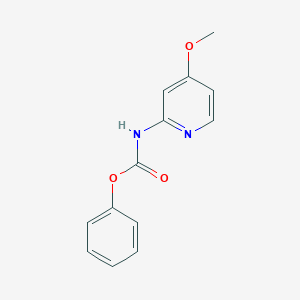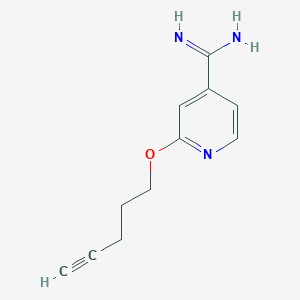
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide
Descripción general
Descripción
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide (2-PPC) is an organic compound with a wide range of applications in the scientific research field. It is a small molecule that is composed of a pyridine ring, an amide group, and an alkyne group. This compound has been used in various synthetic reactions, such as the synthesis of pharmaceuticals, catalysts, and other compounds. Additionally, it has been studied for its potential to be used as a therapeutic agent for various diseases. In
Mecanismo De Acción
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX-2, 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is able to reduce inflammation and pain. Additionally, it has been found to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is responsible for the production of leukotrienes, which are involved in the regulation of inflammation and allergic reactions. By inhibiting the activity of 5-LOX, 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is able to reduce inflammation and allergic reactions.
Biochemical and Physiological Effects
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, it has been found to be an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting the activity of these enzymes, 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is able to reduce inflammation and pain. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the regulation of inflammation and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is its high yield and ease of synthesis. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for research. However, there are some limitations to using 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide in laboratory experiments. For example, it is not soluble in water and therefore must be used in an organic solvent. Additionally, it is not stable in the presence of light and air, making it difficult to store for extended periods of time.
Direcciones Futuras
There are a number of potential future directions for 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide research. For example, further research could be conducted to determine the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases. Additionally, research could be conducted to explore the potential of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide to be used as a drug delivery system or as a prodrug. Additionally, research could be conducted to explore the potential of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide to be used as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide to be used as a bioactive compound in the food industry.
Aplicaciones Científicas De Investigación
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide has a wide range of applications in the scientific research field. It has been used in various synthetic reactions, such as the synthesis of pharmaceuticals, catalysts, and other compounds. Additionally, it has been studied for its potential to be used as a therapeutic agent for various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, it has been used in the synthesis of antiviral agents and has been studied for its potential to be used in the treatment of HIV/AIDS.
Propiedades
IUPAC Name |
2-pent-4-ynoxypyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-8-9(11(12)13)5-6-14-10/h1,5-6,8H,3-4,7H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXYYMXSFIQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=CC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



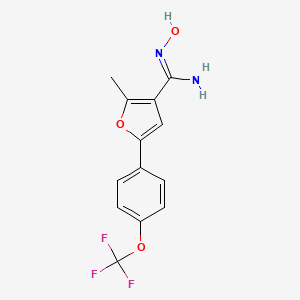
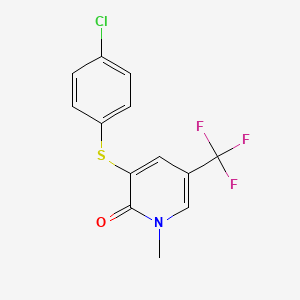
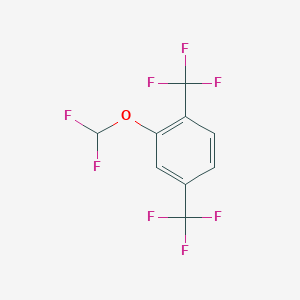
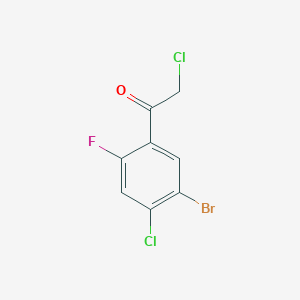
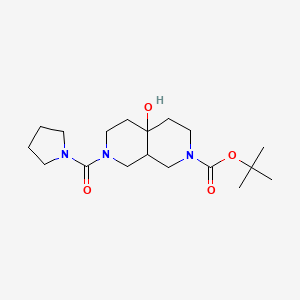
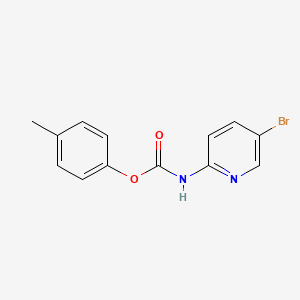
![[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410962.png)
![[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410963.png)
